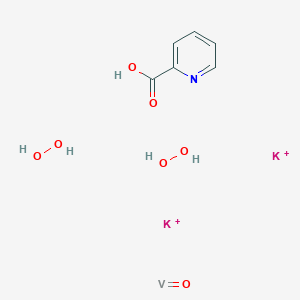

Bis(peroxo)(pyridine-2-carboxylato)oxovanadate de potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is a novel vanadium compound known for its inhibitory effects on phosphatases, particularly inositol phosphatases . This compound has garnered attention for its potential therapeutic applications, including the treatment of neurodegenerative diseases and its antineoplastic activity .

Applications De Recherche Scientifique

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate has a wide range of scientific research applications:

Chemistry: Used as an inhibitor of phosphatases, particularly inositol phosphatases.

Biology: Investigated for its role in inhibiting angiogenesis and endothelial cell growth.

Medicine: Potential therapeutic applications in treating neurodegenerative diseases and cancer.

Industry: Utilized in proteomics research for its inhibitory properties.

Mécanisme D'action

Target of Action

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate, a novel Vanadium compound, primarily targets phosphatases , particularly inositol phosphatases . Phosphatases are enzymes that remove phosphate groups from molecules, playing a crucial role in cellular signaling and metabolic processes.

Mode of Action

As an inhibitor of phosphatases, Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate binds to these enzymes, preventing them from removing phosphate groups from their substrate molecules . This inhibition disrupts the normal function of the phosphatases, leading to alterations in cellular signaling pathways.

Biochemical Pathways

The inhibition of phosphatases, particularly inositol phosphatases, affects various biochemical pathways. Inositol phosphatases are involved in the regulation of the phosphoinositide signaling pathway, which plays a key role in numerous cellular processes, including cell growth and survival, metabolism, and intracellular trafficking . By inhibiting these enzymes, Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate can potentially alter these processes.

Result of Action

The molecular and cellular effects of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate’s action are linked to its inhibition of phosphatases. This compound has been utilized in the treatment of neurodegenerative diseases and has shown antineoplastic activity , suggesting it may influence cell growth and survival pathways.

Analyse Biochimique

Biochemical Properties

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is known to interact with various enzymes and proteins. It acts as an inhibitor of phosphatases, particularly inositol phosphatases . The nature of these interactions involves the inhibition of these enzymes, which can affect various biochemical reactions within the cell .

Cellular Effects

The effects of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate on cells are significant. It influences cell function by inhibiting phosphatases, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate typically involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of pyridine-2-carboxylic acid and potassium hydroxide . The reaction conditions are carefully controlled to ensure the formation of the desired peroxo complex. The general reaction scheme can be represented as follows:

V2O5+H2O2+C6H4NO2+KOH→C6H4K2NO7V

Industrial Production Methods

While specific industrial production methods for Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling adjustments to accommodate larger production volumes. The key is maintaining the purity and stability of the compound during the scaling process.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate primarily undergoes oxidation and substitution reactions . These reactions are facilitated by the presence of the peroxo groups and the oxovanadium center.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and other peroxides.

Substitution Reactions: These reactions often involve ligands that can replace the pyridine-2-carboxylato group under specific conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce various vanadium complexes with different ligands.

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium Bisperoxo(1,10-phenanthroline)oxovanadate: Another peroxovanadium compound with similar inhibitory effects on phosphatases.

Oxovanadium Compounds: These compounds also exhibit inhibitory properties but differ in their ancillary ligands and specific biological activities.

Uniqueness

Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate is unique due to its specific ligand structure, which confers distinct inhibitory properties and potential therapeutic applications . Its ability to inhibit inositol phosphatases and affect angiogenesis sets it apart from other vanadium compounds .

Propriétés

IUPAC Name |

dipotassium;hydrogen peroxide;oxovanadium;pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.2K.2H2O2.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;/h1-4H,(H,8,9);;;2*1-2H;;/q;2*+1;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMSNUCBFQHXQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.OO.OO.O=[V].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9K2NO7V+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate(V) affect cell proliferation in neuronal and glial cell lines?

A1: Research indicates that bpV(pic) acts as a potent inhibitor of protein tyrosine phosphatases (PTPs) [, ]. When introduced to cultures of neuroblastoma (NB 41) and glioma (C6) cells, bpV(pic) led to a significant decrease in proliferation rates and caused the cells to accumulate at the G2/M transition phase of the cell cycle []. This suggests that bpV(pic), through PTP inhibition, disrupts the tightly regulated process of cell cycle progression, ultimately hindering uncontrolled cell growth.

Q2: What is the proposed mechanism behind the cell cycle arrest observed in cells treated with Potassium Bisperoxo(pyridine-2-carboxylato)oxovanadate(V)?

A2: The study suggests that bpV(pic) might be targeting cdc25 phosphatases within the cells []. Cdc25 phosphatases play a crucial role in activating cyclin-dependent kinase p34cdc2, a key regulator of the G2/M transition. The researchers observed increased tyrosine phosphorylation of p34cdc2 and a significant reduction in its kinase activity in bpV(pic) treated cells []. This hyperphosphorylation and inactivation of p34cdc2, likely caused by the inhibition of cdc25, prevents the cells from progressing through the G2/M checkpoint, leading to the observed cell cycle arrest.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid](/img/structure/B564786.png)

![5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)](/img/structure/B564799.png)

![1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene](/img/structure/B564805.png)

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine](/img/structure/B564806.png)